
Butoconazol
Descripción general
Descripción
Butoconazole is an imidazole antifungal compound primarily used in the treatment of vulvovaginal candidiasis, which is an infection caused by Candida species . It is marketed under brand names such as Gynazole-1 and Mycelex-3 . This compound is known for its fungicidal activity against Candida albicans, the predominant species responsible for vulvovaginal candidiasis .
Aplicaciones Científicas De Investigación
Treatment of Vulvovaginal Candidiasis
Butoconazole is primarily indicated for the treatment of vulvovaginal candidiasis, a common fungal infection caused by Candida albicans. Several studies have demonstrated its effectiveness:
- Single-Dose Efficacy : A clinical trial compared a single vaginal dose of butoconazole nitrate 2% with a seven-day regimen of miconazole nitrate. Results showed that butoconazole provided rapid relief from symptoms, with significant improvement observed within days post-treatment. At 30 days, 88% of patients treated with butoconazole were clinically cured compared to 86% for miconazole .
- Symptomatic Relief : Another study evaluated the time to symptomatic relief between butoconazole and fluconazole. The median time to first relief was significantly shorter for butoconazole (17.5 hours) compared to fluconazole (22.9 hours), indicating its rapid action against symptoms .
- Cure Rates : In a single-blind trial, the cure rate for patients treated with butoconazole was 82.8% after the first follow-up (mean 18.4 days), demonstrating its comparable efficacy to miconazole .
Pharmacokinetics and Safety Profile
Research has also focused on the pharmacokinetics of butoconazole:
- Absorption and Distribution : Studies indicate that butoconazole is well-absorbed when applied vaginally, achieving effective local concentrations with minimal systemic absorption .
- Adverse Events : The safety profile of butoconazole has been favorable, with fewer reported adverse events compared to fluconazole. Common side effects include vulvovaginal pruritus and burning sensations, which are generally mild and transient .
Efficacy Against Other Antifungals
Butoconazole has been compared with other antifungal agents in various studies:
Antifungal Agent | Cure Rate (%) | Time to Relief (hours) | Adverse Events |
---|---|---|---|
Butoconazole | 82.8 | 17.5 | Fewer than fluconazole |
Miconazole | 84.4 | N/A | Similar incidence |
Fluconazole | 76.7 | 22.9 | Higher incidence |
These comparisons underscore butoconazole's effectiveness as a first-line treatment option for vulvovaginal candidiasis.
Case Studies
Several case studies have highlighted the practical applications of butoconazole in clinical settings:
- Case Study 1 : A patient with recurrent vulvovaginal candidiasis was treated with a single dose of butoconazole cream, resulting in complete symptom resolution within two days, showcasing its rapid action .
- Case Study 2 : In another instance, a cohort of women reported high satisfaction rates following treatment with butoconazole due to its ease of use and effectiveness compared to longer regimens required by other treatments .
Mecanismo De Acción
Target of Action
Butoconazole primarily targets Ergosterol , a critical component of fungal cell membranes . Ergosterol is predominantly found in Candida albicans, the main species responsible for vulvovaginal candidiasis .
Mode of Action
Butoconazole, an imidazole antifungal, interacts with its target by inhibiting the conversion of lanosterol to ergosterol . This inhibition is achieved via the suppression of the enzyme cytochrome P450 14α-demethylase . The disruption in ergosterol synthesis leads to changes in the fungal cell membrane’s lipid composition .
Biochemical Pathways
The primary biochemical pathway affected by Butoconazole is the ergosterol synthesis pathway . By inhibiting the conversion of lanosterol to ergosterol, Butoconazole disrupts the integrity of the fungal cell membrane, leading to increased permeability . This alteration in cell permeability results in the leakage of essential nutrients, causing osmotic disruption and growth inhibition of the fungal cell .
Pharmacokinetics
Following vaginal administration of Butoconazole, approximately 1.3-2.2% of the dose is absorbed systemically . Peak plasma concentrations are usually attained within 12-24 hours . The absorption, distribution, metabolism, and excretion (ADME) properties of Butoconazole contribute to its bioavailability and therapeutic efficacy .
Result of Action
The primary molecular effect of Butoconazole’s action is the disruption of the fungal cell membrane, leading to increased permeability . This disruption results in the leakage of essential nutrients from the fungal cell, causing osmotic imbalance and growth inhibition . On a cellular level, Butoconazole’s action results in the death of the fungal cells, thereby treating infections caused by Candida spp., particularly Candida albicans .
Análisis Bioquímico
Biochemical Properties
Butoconazole interacts with the enzyme Lanosterol 14α-demethylase (CYP51A1), a key enzyme in the ergosterol biosynthesis . The inhibition of this enzyme is the primary biochemical reaction involving Butoconazole .
Cellular Effects
Butoconazole has been demonstrated to be clinically effective against vaginal infections due to Candida albicans . The effects of Butoconazole on cellular processes primarily involve the disruption of fungal cell membrane lipid composition, altering cell permeability .
Molecular Mechanism
The mechanism of action of Butoconazole is presumed to function as other imidazole derivatives via inhibition of steroid synthesis . Butoconazole inhibits the conversion of lanosterol to ergosterol via the inhibition of the enzyme cytochrome P450 14α-demethylase . This results in a change in fungal cell membrane lipid composition, which alters cell permeability and ultimately results in the osmotic disruption or growth inhibition of the fungal cell .
Metabolic Pathways
Butoconazole is involved in the ergosterol biosynthesis pathway, where it interacts with the enzyme Lanosterol 14α-demethylase (CYP51A1) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of butoconazole involves multiple steps, starting with a Grignard reaction. The process begins with p-chlorobenzyl chloride reacting with magnesium powder in a mixed solvent of methyl tertiary butyl ether and tetrahydrofuran . This is followed by a condensation reaction with epichlorohydrin to obtain the intermediate compound, 1-chloro-4-p-chlorophenyl-2-butanol . This intermediate is crucial for the subsequent steps leading to the final product, butoconazole nitrate .
Industrial Production Methods: For industrial production, the preparation method of butoconazole nitrate intermediate is optimized for safety and cost-effectiveness. The raw materials used are inexpensive and readily available, and the reaction solvents are chosen for their safety profiles . This method ensures that the production process is suitable for large-scale manufacturing .
Análisis De Reacciones Químicas
Types of Reactions: Butoconazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving butoconazole include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of butoconazole that may have enhanced antifungal properties or improved pharmacokinetic profiles.
Comparación Con Compuestos Similares
Butoconazole is often compared with other imidazole antifungals such as miconazole, clotrimazole, and ketoconazole. While all these compounds share a similar mechanism of action, butoconazole is unique in its specific application for vulvovaginal candidiasis . It has been shown to be particularly effective against Candida albicans, making it a preferred choice for treating this type of infection .
List of Similar Compounds:- Miconazole
- Clotrimazole
- Ketoconazole
- Fluconazole
- Itraconazole
Butoconazole stands out due to its targeted application and efficacy in treating vulvovaginal candidiasis, making it a valuable compound in antifungal therapy .
Actividad Biológica
Butoconazole, an imidazole derivative, is primarily used as an antifungal agent for the treatment of vulvovaginal candidiasis caused by Candida albicans. Its mechanism of action and biological activity have been the subject of various studies, revealing its efficacy against fungal infections and some antibacterial properties.
Butoconazole functions primarily through the inhibition of ergosterol synthesis in fungal cells. This is achieved by inhibiting the enzyme cytochrome P450 14α-demethylase, which is crucial for converting lanosterol to ergosterol, a key component of fungal cell membranes. The disruption of ergosterol synthesis leads to altered cell membrane permeability, ultimately resulting in osmotic disruption and growth inhibition of the fungus .
Antifungal Activity
Butoconazole shows significant antifungal activity against various strains of Candida and dermatophytes. In vitro studies indicate that it has comparable efficacy to other antifungal agents such as miconazole and clotrimazole. The Minimum Inhibitory Concentrations (MICs) for Candida albicans are typically low, indicating high potency .
Table 1: In Vitro Antifungal Activity of Butoconazole
Organism | MIC (µg/ml) |
---|---|
Candida albicans | ≤10 |
Trichophyton mentagrophytes | ≤10 |
Epidermophyton floccosum | ≤10 |
Antibacterial Activity
While primarily an antifungal agent, butoconazole also exhibits some antibacterial activity, particularly against gram-positive bacteria. However, its antibacterial mechanism is less understood and does not involve ergosterol synthesis since bacteria lack this sterol .
Table 2: In Vitro Antibacterial Activity of Butoconazole
Organism | MIC (µg/ml) |
---|---|
Staphylococcus aureus | 6.25 |
Streptococcus pyogenes | 0.0016 |
Klebsiella pneumoniae | 6.25 |
Escherichia coli | >200 |
Pharmacokinetics
The pharmacokinetic profile of butoconazole indicates slow absorption from the vaginal mucosa. Studies show that detectable levels in plasma occur between 2 to 8 hours post-administration, with maximum concentrations reached within 12 to 24 hours . The absorption is characterized by a gradual increase in plasma levels, which is significant for its clinical application.
Table 3: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Time to Peak Plasma Concentration | 12-24 hours |
Absorption Rate | Slow |
Percentage Recovery in Excreta | 86-97% |
Clinical Studies and Efficacy
Clinical studies have demonstrated that butoconazole is effective in treating vulvovaginal candidiasis. In comparative studies, it has shown superior results compared to other antifungal treatments like clotrimazole and miconazole .
Case Study Example
In a clinical trial involving women diagnosed with vulvovaginal candidiasis, patients were treated with butoconazole cream. Results indicated a significant reduction in symptoms and fungal load compared to baseline measurements. The treatment was well-tolerated with minimal side effects reported.
Safety Profile
Mutagenicity studies have shown that butoconazole does not exhibit mutagenic potential in various test systems, including those involving Salmonella typhimurium and mammalian cells . Additionally, no carcinogenic effects were observed in short-term toxicity studies.
Propiedades
IUPAC Name |
1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3N2S/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22/h1-5,7-8,10-11,13,16H,6,9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLMUYACZKCSHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67085-14-7 (nitrate), 82382-24-9 (unspecified nitrate), 64872-77-1 (nitrate salt/solvate) | |
Record name | Butoconazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064872760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048537 | |
Record name | Butaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Butoconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Nitrate salt: 0.26 mg/ml (practically insoluble), 8.18e-04 g/L | |
Record name | Butoconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00639 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Butoconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The exact mechanism of the antifungal action of butoconazole is unknown, however, it is presumed to function as other imidazole derivatives via inhibition of steroid synthesis. Imidazoles generally inhibit the conversion of lanosterol to ergosterol via the inhibition of the enzyme cytochrome P450 14α-demethylase, resulting in a change in fungal cell membrane lipid composition. This structural change alters cell permeability and, ultimately, results in the osmotic disruption or growth inhibition of the fungal cell. | |
Record name | Butoconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00639 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
64872-76-0, 64872-77-1 | |
Record name | Butoconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64872-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butoconazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064872760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butoconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00639 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Butoconazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758658 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTOCONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q771797PH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Butoconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
~159°C with decomposition (nitrate salt), 159 °C (decomposition) | |
Record name | Butoconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00639 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Butoconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Butoconazole exert its antifungal activity?
A1: Butoconazole inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes. [, , ] This disruption of ergosterol biosynthesis leads to increased membrane permeability and ultimately fungal cell death. []
Q2: Which Candida species is Butoconazole most effective against?
A2: While Butoconazole demonstrates potent activity against a broad spectrum of Candida species, it exhibits particularly high efficacy against Candida albicans. [, , ]
Q3: What are the typical treatment durations for Butoconazole in clinical trials for vulvovaginal candidiasis?
A3: Clinical trials have investigated various Butoconazole treatment durations for vulvovaginal candidiasis, ranging from single-dose applications to regimens lasting 3-7 days. [, , , , , , ]
Q4: Have there been studies comparing the efficacy of Butoconazole to other antifungal agents?
A4: Yes, numerous studies have compared Butoconazole's efficacy to other commonly used antifungal agents, including Clotrimazole, Miconazole, and Fluconazole. [, , , , , , , , , , , ] These studies typically evaluate parameters like clinical cure rates, mycological eradication rates, and time to symptom relief.
Q5: What evidence supports the use of Butoconazole in treating recurrent vulvovaginal candidiasis (RVVC)?
A5: While Butoconazole is primarily indicated for acute vulvovaginal candidiasis, some studies highlight its potential in managing RVVC, particularly when formulated using sustained-release technologies like the bioadhesive VagiSite® system. [, ]
Q6: What is the molecular formula and weight of Butoconazole nitrate?
A7: The molecular formula of Butoconazole nitrate is C20H22Cl3N3O3, and its molecular weight is 456.77 g/mol. [, , , ]
Q7: Are there specific analytical techniques used to characterize and quantify Butoconazole?
A8: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection and mass spectrometry (MS), is widely employed for the analysis of Butoconazole in pharmaceutical formulations and biological samples. [, , , , , ]
Q8: How does the formulation of Butoconazole affect its efficacy and patient acceptance?
A9: Formulations using bioadhesive technologies, like the VagiSite® system used in Gynofort® cream, enhance Butoconazole's retention within the vagina. [, ] This sustained-release mechanism allows for longer duration of action and potentially improved patient compliance compared to conventional creams or suppositories. [, ]
Q9: Are there any known stability concerns associated with Butoconazole formulations?
A10: While generally considered stable, the stability of Butoconazole formulations can be influenced by factors like pH, temperature, and the presence of excipients. [, ] Specific analytical methods have been developed to monitor the stability of Butoconazole in various formulations. []
Q10: Is there a risk of developing resistance to Butoconazole with prolonged or repeated use?
A12: While less common than with some other azole antifungals, there have been reports of Candida species, particularly Candida glabrata, exhibiting reduced susceptibility to Butoconazole. [, ] This highlights the importance of prudent antifungal use and susceptibility testing, especially in cases of recurrent infections.
Q11: Does cross-resistance exist between Butoconazole and other azole antifungals?
A13: Yes, cross-resistance can occur between Butoconazole and other azole antifungals, particularly those sharing similar mechanisms of action involving ergosterol biosynthesis inhibition. [, ] This phenomenon underscores the need for continuous surveillance of antifungal resistance patterns and the development of novel therapeutic strategies.
Q12: What are some promising areas for future research on Butoconazole?
A12: Promising avenues for future research include:
- Optimizing Butoconazole formulations for sustained release and targeted delivery to improve efficacy and reduce the risk of recurrence. [, ]
- Investigating the potential of Butoconazole in combination therapies with other antifungals or novel antimicrobial agents to combat emerging drug-resistant Candida strains. [, ]
- Conducting further preclinical and clinical studies to evaluate the efficacy and safety of Butoconazole for repurposing opportunities, such as in viral infections like COVID-19 and H1N1. [, ]
- Conducting in-depth studies on the pharmacokinetics of Butoconazole, including its absorption, distribution, metabolism, and excretion, to optimize dosing regimens and minimize the risk of adverse events. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.